molecular formula C10H18Cl2N2 B12290488 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

Cat. No.: B12290488
M. Wt: 237.17 g/mol
InChI Key: CPXYJZKBXLNXSC-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group attached to a dimethylaniline structure, and it is typically found in its dihydrochloride salt form. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes engineered transaminase polypeptides to convert substrates like 3′-hydroxyacetophenone to the desired product with high enantiomeric excess and conversion rates . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The aminoethyl group can participate in substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H

InChI Key

CPXYJZKBXLNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl

Origin of Product

United States

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